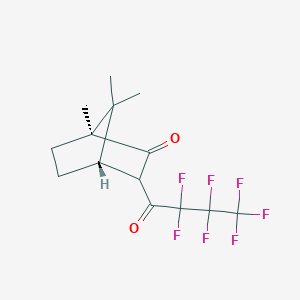

3-(Perfluorobutyryl)-(-)-camphor

Descripción general

Descripción

3-(Perfluorobutyryl)-(-)-camphor is a useful research compound. Its molecular formula is C14H15F7O2 and its molecular weight is 348.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Perfluorobutyryl)-(-)-camphor is a fluorinated derivative of camphor that has garnered interest due to its unique chemical properties and potential biological activities. This compound is characterized by the addition of a perfluorobutyryl group, which significantly alters its interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C14H15F7O2

- Molecular Weight : 328.27 g/mol

- Structure : The presence of multiple fluorine atoms enhances lipophilicity and alters the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : It has been shown to bind to G-protein-coupled receptors (GPCRs), which play critical roles in signal transduction processes in cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Membrane Interaction : The fluorinated group enhances its ability to penetrate lipid membranes, affecting membrane fluidity and function.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It exhibits inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Cytotoxicity

Research indicates that this compound can induce cytotoxic effects in various cancer cell lines. Its mechanism involves the induction of apoptosis through mitochondrial pathways.

Study on Anticancer Effects

In a recent study, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of this compound against various pathogens. The findings indicated that it could serve as an effective antimicrobial agent, particularly against resistant strains of bacteria.

Aplicaciones Científicas De Investigación

Ligand in Chiral Complex Synthesis

3-(Perfluorobutyryl)-(-)-camphor is primarily utilized as a ligand in the synthesis of chiral europium complexes. These complexes are significant for their applications in:

- Optoelectronic Devices : The chiral nature of the ligand allows for the development of materials with specific optical properties, making them suitable for use in devices such as light-emitting diodes (LEDs) and lasers .

- Photonic Applications : The ability to manipulate light through these complexes opens avenues for advanced photonic devices, including sensors and imaging systems .

Chemical Sensors and NMR Shift Reagents

The compound is also used in the preparation of sodium tetrakis(3-heptafluorobutylryl-(+)-camphorato) Ln(III) complexes. These complexes serve as:

- Chemical Sensors : They can detect specific ions or molecules due to their selective binding properties .

- NMR Shift Reagents : Their unique structure allows for enhanced resolution in nuclear magnetic resonance spectroscopy, facilitating better analysis of complex mixtures .

Photocyclization and Isomerization Studies

Recent studies have highlighted the role of this compound in photocyclization reactions and trans-to-cis photoisomerization processes. This has implications for:

- Light-Stimuli Materials : The ability to undergo reversible changes under light exposure makes it a candidate for applications in information storage, molecular switches, and anti-counterfeiting technologies .

Case Study 1: Chiral Lanthanide Complexes

A study investigated the use of this compound in creating chiral lanthanide complexes. The research focused on how chirality affects the luminescence properties and photoisomerization behavior of these complexes. The findings demonstrated that these materials could be optimized for specific optical applications, thus expanding their potential uses in advanced technology sectors .

| Parameter | Result |

|---|---|

| Luminescence Efficiency | High |

| Chirality Impact on Properties | Significant |

| Application Areas | Optical devices, sensors |

Case Study 2: Synthesis of Functional Nanomaterials

Another study explored the incorporation of this compound into polymeric nanomaterials. This research revealed that these nanomaterials exhibited enhanced responsiveness to external stimuli, making them suitable for biomedical applications such as drug delivery systems and diagnostic tools .

| Nanomaterial Type | Responsiveness |

|---|---|

| PEGylated Nanogels | pH-responsive |

| Metal Nanoparticles | Fluorescence quenching |

Propiedades

IUPAC Name |

3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWOESYEGLBLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045669 | |

| Record name | 3-(Perfluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257289-31-9, 115224-00-5 | |

| Record name | 3-(Perfluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptafluorobutyryl-(-)-camphor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 3-(perfluorobutyryl)-(-)-camphor in this research?

A: this compound, alongside its enantiomer and other similar ligands, played a crucial role in controlling the chirality of the synthesized Dy2 single-molecule magnets []. These complexes, featuring lanthanide ions, exhibit interesting magnetic properties and have potential applications in high-density data storage and quantum computing. By utilizing a chiral ligand like this compound, the researchers aimed to introduce chirality into the resulting complexes, influencing their magnetic behavior and potentially leading to materials with enhanced magneto-optical properties.

Q2: How does the structure of this compound contribute to the properties of the final Dy2 complexes?

A: While the abstract doesn't delve into the specific structural contributions of this compound, it's known that the choice of ligands in lanthanide complexes significantly impacts their properties. The steric bulk of the perfluorobutyryl group and the rigidity of the camphor framework likely influence the coordination geometry around the Dy ions, affecting the magnetic anisotropy and ultimately the magnetic behavior of the resulting complexes []. Further investigation into the crystal structures and magnetic measurements of these specific complexes would provide more detailed insights.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.